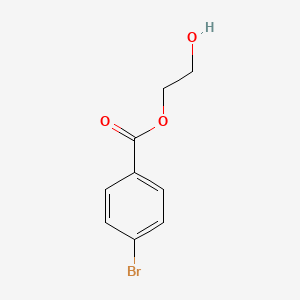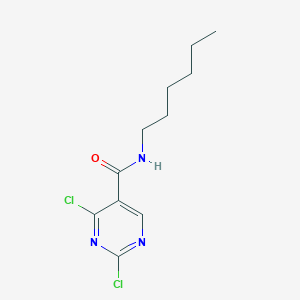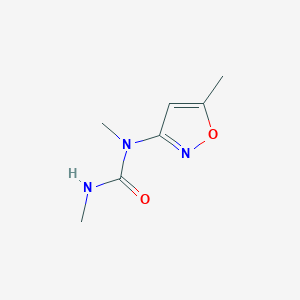
N,N'-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with dimethylamine and a suitable coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
On an industrial scale, the production of N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Solvent recycling and waste minimization techniques are also employed to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or isoxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of oxazoline or isoxazoline derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of substituted oxazole derivatives.
Applications De Recherche Scientifique
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: It is utilized in the development of advanced materials, such as conductive polymers and coordination complexes for electronic and optical applications.
Mécanisme D'action
The mechanism of action of N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dimethyl-N-(4,5-dimethyl-1,2-oxazol-3-yl)urea
- N,N’-Dimethyl-N-(5-methyl-1,2-thiazol-3-yl)urea
- N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-4-yl)urea
Uniqueness
N,N’-Dimethyl-N-(5-methyl-1,2-oxazol-3-yl)urea is unique due to the specific positioning of the methyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of the dimethylurea moiety also imp
Propriétés
Numéro CAS |
55807-90-4 |
|---|---|
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
1,3-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C7H11N3O2/c1-5-4-6(9-12-5)10(3)7(11)8-2/h4H,1-3H3,(H,8,11) |
Clé InChI |
RZRRGHNKJDHCIV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)N(C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Chloromethyl)-2-({4-[(2-methylpropyl)sulfanyl]phenyl}sulfanyl)benzene](/img/structure/B14628776.png)


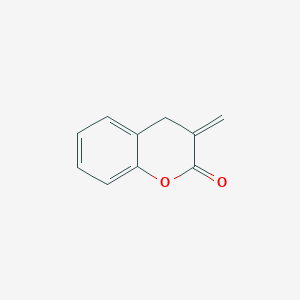
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)
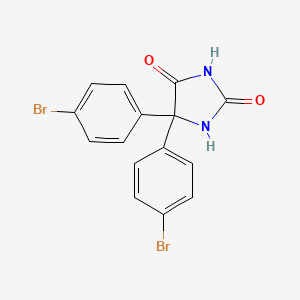
![1,3,2-Benzodioxaphosphole, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B14628807.png)

![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)

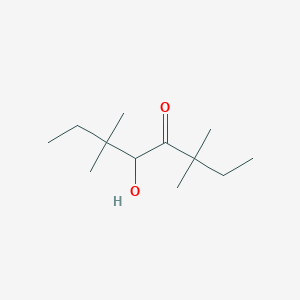
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
